methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzimidazole moiety, a sulfanyl group, and a tetrahydropyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the sulfanyl group. The final steps involve the formation of the tetrahydropyrimidine ring and the esterification of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
METHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The tetrahydropyrimidine ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(2,4-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 6-(1H-benzimidazol-2-ylsulfanylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H22N4O3S/c1-12-8-9-14(13(2)10-12)19-18(20(27)29-3)17(23-21(28)26-19)11-30-22-24-15-6-4-5-7-16(15)25-22/h4-10,19H,11H2,1-3H3,(H,24,25)(H2,23,26,28) |
InChI Key |
MWFMXIJNNMCHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4N3)C(=O)OC)C |
Origin of Product |
United States |
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